1-(2,6-Dimethylpiperidin-1-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone
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Overview
Description
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a furan ring, and a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reactions: The final compound is obtained by coupling the piperidine, furan, and pyrimidine rings through various organic reactions, such as nucleophilic substitution and thiolation.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of new materials with unique electronic properties due to the presence of the trifluoromethyl group.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It may influence neurotransmitter release, receptor binding, or enzyme inhibition, leading to its observed effects.
Comparison with Similar Compounds
- 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE
- 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(PYRIDIN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE
Uniqueness: 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that differentiate it from similar compounds with thiophene or pyridine rings.
Properties
Molecular Formula |
C18H20F3N3O2S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C18H20F3N3O2S/c1-11-5-3-6-12(2)24(11)16(25)10-27-17-22-13(14-7-4-8-26-14)9-15(23-17)18(19,20)21/h4,7-9,11-12H,3,5-6,10H2,1-2H3 |
InChI Key |
RRBKVTOSOACLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C |
Origin of Product |
United States |
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